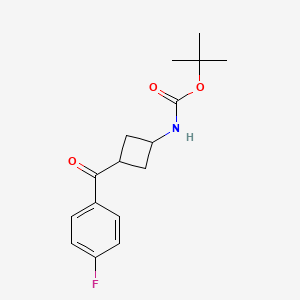

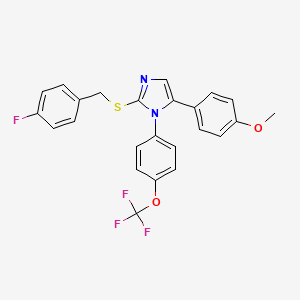

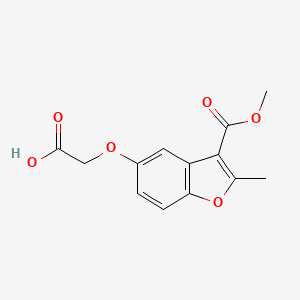

2-((4-Fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of indolizine derivatives and has shown promising results in various studies related to cancer research, inflammation, and pain management.

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives are synthesized through various chemical reactions, focusing on their potential as antibacterial agents and for their unique chemical structures. For instance, the synthesis of related compounds involves reactions with aromatic aldehydes to yield chalcones, which upon further reactions give rise to pyrazolines, amino pyrimidines, and pyrimidinethiones, screened for antibacterial activity (Solankee & Patel, 2004). Similarly, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate from related precursors, characterized by various analytical techniques, reveals insights into the structural aspects of such compounds (Sapnakumari et al., 2014).

Biological Applications

These compounds exhibit significant antibacterial activities, highlighting their potential in medical and pharmaceutical applications. Studies demonstrate the antibacterial efficacy of fluorine-containing indole derivatives against both Gram-positive and Gram-negative bacteria, offering a pathway for developing new antibacterial agents (Joshi, Pathak, & Jain, 1981). Moreover, the investigation into anticonvulsant activity and sodium channel blocking effects of related compounds underscores their potential in addressing neurological disorders (Unverferth et al., 1998).

Chemical Reactivity and Sensing Applications

The chemical reactivity of derivatives of the compound under discussion facilitates the construction of diverse heterocyclic compounds, with implications for developing novel chemical sensors and biological markers. For instance, a study on a fluorescent probe capable of measuring hydrazine in biological and water samples demonstrates the utility of such compounds in environmental and biological monitoring (Zhu et al., 2019).

properties

IUPAC Name |

[2-(4-fluoroanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4/c1-12(23)17-10-15(16-4-2-3-9-22(16)17)19(25)26-11-18(24)21-14-7-5-13(20)6-8-14/h2-10H,11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOSCECVVXGASC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B2725594.png)

![N-(cyanomethyl)-N,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2725599.png)

![4-[3-[(2-Methyl-1-benzofuran-3-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2725601.png)

![(E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2725603.png)

![N-(4-methylthiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2725604.png)